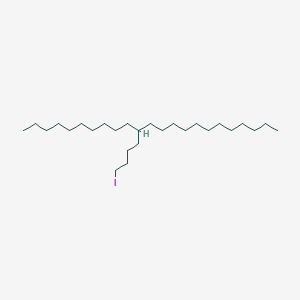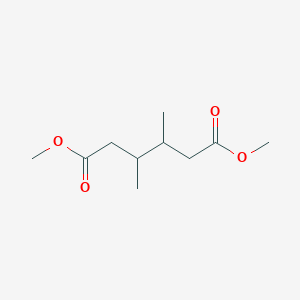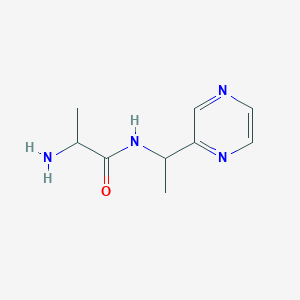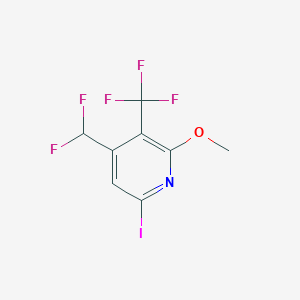
11-(4-Iodobutyl)tricosane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-(4-Iodobutyl)tricosane: is a long-chain alkyl iodide with the molecular formula C27H55I . This compound is characterized by a tricosane backbone with an iodobutyl group attached at the 11th carbon position. It is a member of the alkyl iodides, which are known for their reactivity and utility in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 11-(4-Iodobutyl)tricosane typically involves the iodination of a suitable precursor. One common method is the reaction of tricosane with 1,4-diiodobutane under specific conditions. The reaction is usually carried out in the presence of a strong base, such as potassium hydroxide, and a polar aprotic solvent like dimethyl sulfoxide (DMSO). The reaction conditions, including temperature and reaction time, are optimized to ensure high yield and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 11-(4-Iodobutyl)tricosane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of different functionalized tricosane derivatives.
Reduction Reactions: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Although less common, the compound can undergo oxidation to form alcohols or carboxylic acids under specific conditions.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products Formed:
Substitution: Formation of tricosane derivatives with different functional groups.
Reduction: Formation of tricosane.
Oxidation: Formation of tricosanol or tricosanoic acid.
Applications De Recherche Scientifique
11-(4-Iodobutyl)tricosane has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of various functionalized compounds.
Biology: Investigated for its potential role in biological systems, particularly in studies involving long-chain alkyl iodides and their interactions with biological membranes.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with certain drugs.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and lubricants.
Mécanisme D'action
The mechanism of action of 11-(4-Iodobutyl)tricosane involves its reactivity as an alkyl iodide. The iodine atom serves as a leaving group in substitution reactions, allowing the compound to participate in various chemical transformations. The long alkyl chain provides hydrophobic interactions, which can influence the compound’s behavior in biological systems and its ability to interact with lipid membranes.
Comparaison Avec Des Composés Similaires
Tricosane: A straight-chain alkane with the formula C23H48. It lacks the iodobutyl group, making it less reactive in substitution reactions.
1-Iodotricosane: Similar to 11-(4-Iodobutyl)tricosane but with the iodine atom attached directly to the tricosane chain. It has different reactivity and applications.
4-Iodobutylbenzene: Contains the same iodobutyl group but attached to a benzene ring instead of a tricosane chain. It exhibits different chemical properties and reactivity.
Uniqueness: this compound is unique due to the presence of both a long alkyl chain and a reactive iodobutyl group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in organic synthesis and industrial applications.
Propriétés
Formule moléculaire |
C27H55I |
|---|---|
Poids moléculaire |
506.6 g/mol |
Nom IUPAC |
11-(4-iodobutyl)tricosane |
InChI |
InChI=1S/C27H55I/c1-3-5-7-9-11-13-14-16-18-20-24-27(25-21-22-26-28)23-19-17-15-12-10-8-6-4-2/h27H,3-26H2,1-2H3 |
Clé InChI |
UZSKVCRYJPHFPF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC(CCCCCCCCCC)CCCCI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(3aR,6S,6aR)-6-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B14795803.png)
![3,3-Dimethyl-7-oxo-6-[2-phenoxy(phenyl)acetamido]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14795817.png)
![2-[5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[(6R,9S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14795819.png)

![[1-Benzyl-3-(benzylamino)pyrrolidin-2-yl]methanol](/img/structure/B14795835.png)
![2-amino-N-ethyl-N-[(1-methylpyrrolidin-2-yl)methyl]propanamide](/img/structure/B14795842.png)
![(10R,13S)-17-Acetyl-10,13-dimethyl-1,2,6,7,8,9,10,11,12,13,14,15-dodecahydro-cyclopenta[a]phenanthren-3-one](/img/structure/B14795850.png)

![2-amino-N-[(2-bromophenyl)methyl]-3-methylbutanamide](/img/structure/B14795861.png)


